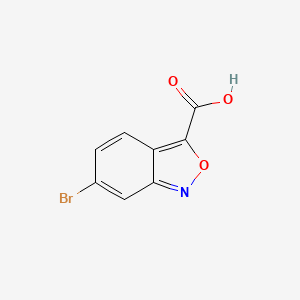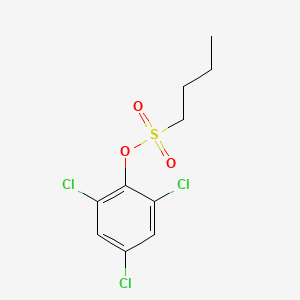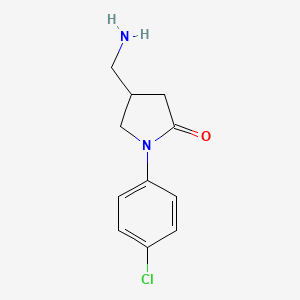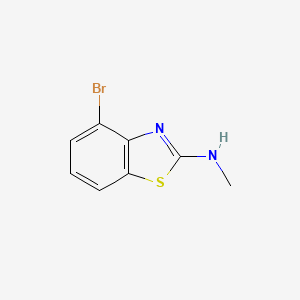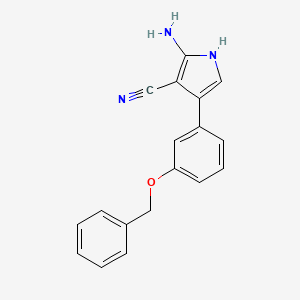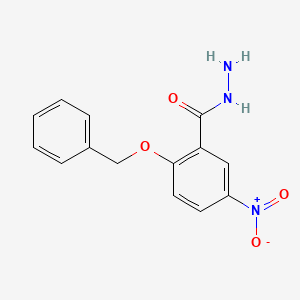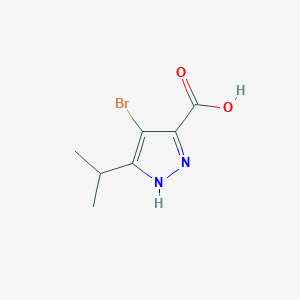
2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine
Vue d'ensemble
Description
2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is a chemical compound characterized by a bromine atom attached to the fourth position of a pyrazole ring, which is further linked to a pyrimidine ring. This compound is part of the broader class of heterocyclic aromatic organic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Applications De Recherche Scientifique
2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and has a molecular weight of 22505 , which may influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
Action Environment
It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Analyse Biochimique
Biochemical Properties
Pyrazoles, the family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrazole compound and the biomolecules it interacts with .
Cellular Effects
Pyrazole compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine typically involves the following steps:
Bromination: The starting material, 1H-pyrazole, undergoes bromination to introduce the bromine atom at the 4-position.
Condensation Reaction: The brominated pyrazole is then subjected to a condensation reaction with a suitable pyrimidine derivative under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrazole derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Bromates and other oxidized derivatives.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Various substituted pyrimidines and pyrazoles.
Comparaison Avec Des Composés Similaires
4-Bromopyrazole
2-Bromopyrimidine
4-Bromoimidazole
2-Bromothiazole
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHCXNGGKICQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671956 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857641-46-4 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4Br-pzpm interact with palladium, and what dynamic processes are observed in the resulting complex?
A1: 4Br-pzpm acts as a N,N’-bidentate ligand, meaning it coordinates to the palladium metal center through the nitrogen atoms present in both the pyrimidine and the pyrazole rings []. This forms a complex with the general formula [Pd(η3-allyl)(4Br-pzpm)]X, where "allyl" represents an allyl group (e.g., 2Me-C3H4) and X represents a counterion (e.g., BAr′4− or CF3SO3−) [].
- Apparent allyl rotation: This involves the allyl group rapidly changing its orientation relative to the palladium-ligand plane. This is observed through spectroscopic techniques as interconversions between different hydrogen atom signals (Hsyn−Hsyn, Hanti−Hanti) on the allyl group [].
- Pd−N(pm) bond rupture: This process involves the breaking and reforming of the bond between palladium and the nitrogen atom on the pyrimidine ring. Evidence for this comes from the observation of hydrogen atom exchange (H4−H6) on the pyrimidine ring itself [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

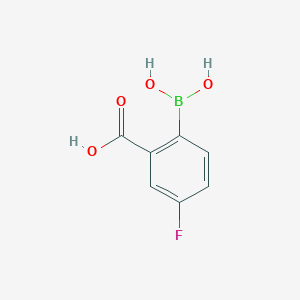
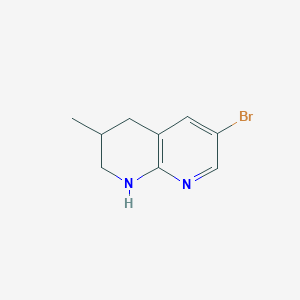
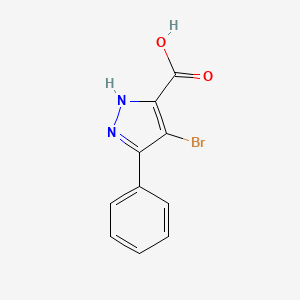
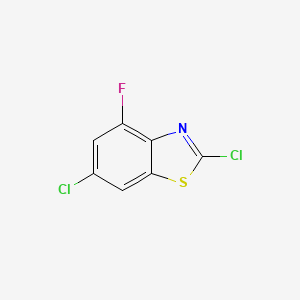
![6-Bromo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B1520085.png)
